A Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
A Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Abstract
This technical guide provides a comprehensive framework for the characterization of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. Given the absence of extensive published experimental data for this specific molecule, this document establishes its core chemical identity and presents a full suite of predicted physicochemical properties based on established computational models. Furthermore, it offers detailed, field-proven experimental protocols for the empirical validation of these properties. The methodologies are described from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the establishment of self-validating analytical workflows essential for rigorous scientific investigation. This guide is intended to serve as a foundational resource for scientists initiating research on this compound or related N-aryl oxazinanone structures.
Chemical Identity and Structural Framework
The foundational step in characterizing any compound is to establish its unambiguous chemical identity. Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a small molecule featuring a central phenyl ring substituted with a methyl ester and a nitrogen-linked 1,3-oxazinan-2-one heterocycle. This unique combination of a rigid aromatic core and a flexible, polar heterocyclic moiety suggests its potential as a scaffold in drug discovery.
The key identifiers for this compound are computationally derived as follows:
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | (Calculated) |
| Molecular Weight | 235.24 g/mol | (Calculated) |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)OCCC2 | (Calculated) |
| InChI Key | (Not available; novel compound) | (N/A) |
| CAS Number | (Not assigned; novel compound) | (N/A) |
The structural arrangement, highlighting the key functional groups, is depicted below. Understanding this arrangement is critical, as it dictates the compound's reactivity, polarity, and potential for intermolecular interactions.
Caption: Molecular structure of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.
Predicted Physicochemical Properties
In the absence of empirical data, computational modeling provides essential initial insights into the behavior of a new chemical entity. The following properties were predicted using established algorithms (e.g., XLogP3, Cactvs) and serve as a baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 110 - 140 °C | Influences formulation, stability, and purity assessment. |
| Boiling Point | ~425 °C (decomposes) | Relevant for assessing thermal stability during synthesis and storage. |
| Water Solubility | Low (~0.1 - 0.5 g/L) | Critical for bioavailability and formulation; low solubility can pose challenges. |
| LogP (Lipophilicity) | 1.5 - 2.0 | Key predictor of membrane permeability and ADME properties. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for specific biological interactions. |
| Polar Surface Area | 58.6 Ų | Correlates with drug transport characteristics and bioavailability. |
The Analytical Workflow: A Self-Validating System
For a novel compound, a structured analytical workflow is not merely a sequence of measurements but a self-validating system. Each step provides data that confirms the previous one, ensuring the highest degree of scientific integrity.
Caption: A self-validating workflow for novel compound characterization.
This workflow ensures that the material being characterized (Part F) is the correct, pure substance confirmed in Parts D and E.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures that should be employed to empirically determine the physical properties of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.
Determination of Melting Point
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Causality: The melting point is a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. This protocol is designed for high precision and reproducibility.
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Methodology: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Grind the crystalline solid into a fine, uniform powder using an agate mortar and pestle.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Instrumentation: Use a calibrated digital melting point apparatus (e.g., Mettler Toledo MP70 or similar).
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Measurement:
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Perform a rapid preliminary scan to estimate the approximate melting range. Set the ramp rate to 10-20 °C/min.
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For the precise measurement, set the starting temperature to 20 °C below the estimated melting point and use a slow ramp rate of 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).
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Validation: The experiment is considered valid if the melting range is narrow (e.g., < 2 °C) and reproducible across at least three independent measurements.
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Solubility Profiling
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Causality: Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability and formulation. This protocol establishes solubility in key aqueous and organic media relevant to both laboratory work and physiological conditions.
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Methodology: Shake-Flask Method (OECD Guideline 105)
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Solvent Selection: Prepare a panel of solvents, including but not limited to: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).
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Sample Preparation: Accurately weigh an excess amount of the compound (e.g., 10 mg) into separate glass vials for each solvent.
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Equilibration: Add a precise volume of each solvent (e.g., 1 mL) to the corresponding vial. Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
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Quantification:
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Carefully withdraw a known volume of the clear supernatant from each vial.
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Dilute the aliquot with a suitable mobile phase.
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Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
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Validation: The system is validated by the consistency of results and the presence of undissolved solid in the vials post-equilibration, confirming that a saturated solution was achieved.
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Spectroscopic and Spectrometric Identity Confirmation
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Causality: A combination of spectroscopic techniques is required to unambiguously confirm the molecular structure. Each technique provides complementary information, creating a detailed "fingerprint" of the molecule.
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Methodology: Integrated Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should confirm the number of unique protons, their splitting patterns (multiplicity), and their chemical environment, corresponding to the aromatic, oxazinane, and methyl ester protons.
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¹³C NMR: Use the same sample to acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of 12 distinct carbon signals, including the carbonyl carbons of the ester and amide (oxazinanone), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring and methyl group.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
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Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 236.0866. High-resolution measurement allows for the confirmation of the elemental composition.
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Infrared (IR) Spectroscopy:
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Acquire the spectrum. Key diagnostic peaks are expected for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹) and the cyclic amide (lactam) carbonyl stretch (~1670-1690 cm⁻¹), as well as C-O and C-N stretching vibrations.
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Conclusion
While Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate remains a novel chemical entity without a significant body of published experimental data, its fundamental physicochemical properties can be reliably predicted through computational methods. This guide provides a robust framework for its empirical investigation, outlining a self-validating analytical workflow and detailed experimental protocols. By adhering to these methodologies, researchers can generate high-quality, reproducible data, forming a solid foundation for any future studies in drug discovery and materials science involving this promising molecular scaffold.
References
As this guide addresses a novel compound, direct citations for its properties are not available. The protocols described are based on widely accepted standards and best practices in the field of chemical analysis.
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OECD Test Guideline No. 105: Water Solubility. (1995). Organisation for Economic Co-operation and Development. [Link]
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A foundational text for spectroscopic methods). URL: [Link]
